molecular formula C24H21N5O2 B11027503 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11027503
M. Wt: 411.5 g/mol
InChI Key: MRSLQJYLTYMJRO-UHFFFAOYSA-N
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Description

The compound 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic molecule that features a unique combination of structural motifs, including a benzodioxepin ring, an indole moiety, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a catechol derivative, under acidic or basic conditions.

    Synthesis of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Construction of the Triazolopyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a nitrile or amidine under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxepin, indole, and triazolopyrimidine fragments using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce fully or partially hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural motifs, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H21N5O2/c1-2-5-19-18(4-1)17(15-26-19)7-9-23-27-24-25-11-10-20(29(24)28-23)16-6-8-21-22(14-16)31-13-3-12-30-21/h1-2,4-6,8,10-11,14-15,26H,3,7,9,12-13H2

InChI Key

MRSLQJYLTYMJRO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=NC4=NC(=NN34)CCC5=CNC6=CC=CC=C65)OC1

Origin of Product

United States

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